
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide, also known as DMAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAPA is a member of the amide family of compounds, which are widely used in organic chemistry as intermediates in the synthesis of various other compounds.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that this compound possesses potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. In vivo studies have also shown that this compound can improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations to its use, such as its limited solubility in water and its potential to interfere with certain assays and experimental systems.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide. One of the most promising areas of research is the development of new drugs based on the structure of this compound. Another important area of research is the elucidation of the precise mechanism of action of this compound, which could lead to the development of more effective therapies for various diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its interactions with other drugs and compounds.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step reaction process starting from 2,4-dimethoxybenzaldehyde and 3-methylphenol. The first step involves the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxyphenylacetic acid. This is followed by the esterification of 2,4-dimethoxyphenylacetic acid with 3-methylphenol to form the corresponding ester. Finally, the amide group is introduced by reacting the ester with ammonia or an amine in the presence of a suitable catalyst.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to possess potent anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12-5-4-6-14(9-12)22-11-17(19)18-15-8-7-13(20-2)10-16(15)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGFPEQCILLTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)
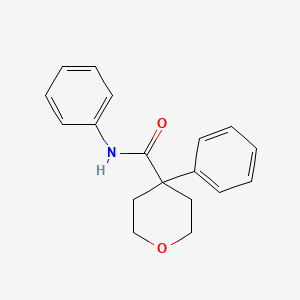

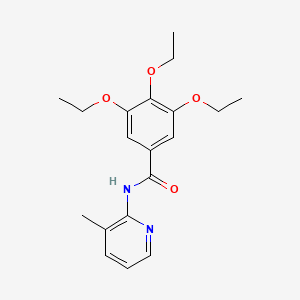
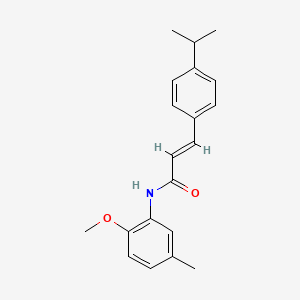
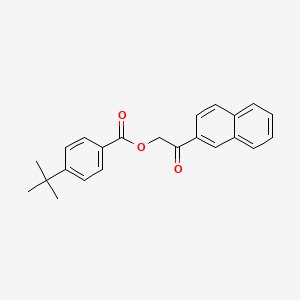
![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
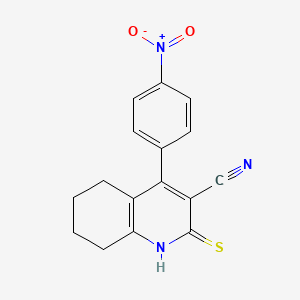
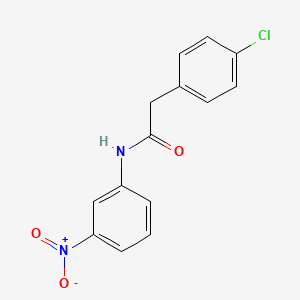
![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)

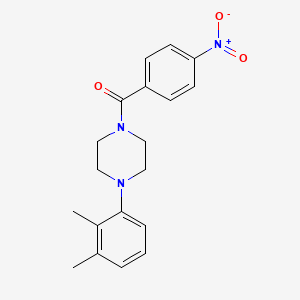
![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)